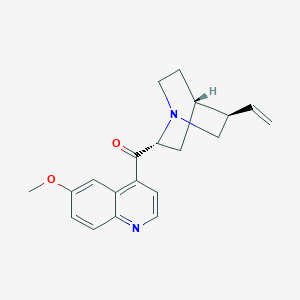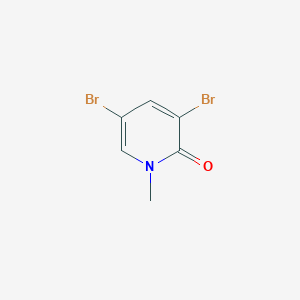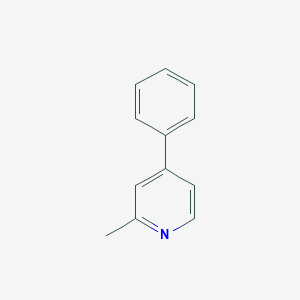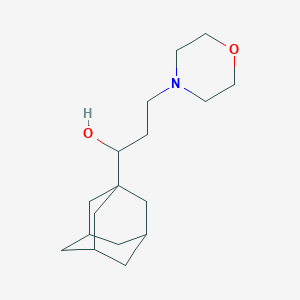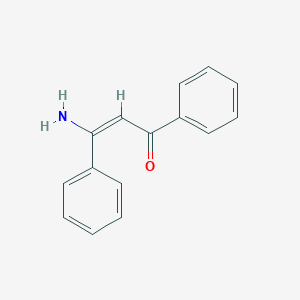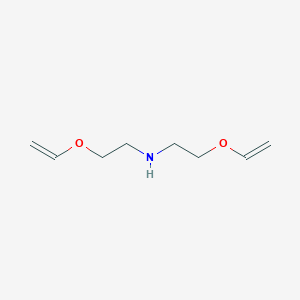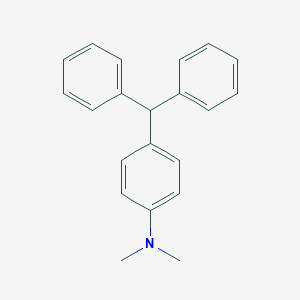![molecular formula C6H5N3 B085421 6H-pyrrolo[3,4-d]pyrimidine CAS No. 14529-49-8](/img/structure/B85421.png)
6H-pyrrolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. It is a fused ring system that contains both pyrimidine and pyrrole moieties, which are known to exhibit a wide range of biological activities. The unique structural features of 6H-pyrrolo[3,4-d]pyrimidine make it an attractive target for the development of novel drugs.
Mécanisme D'action
The mechanism of action of 6H-pyrrolo[3,4-d]pyrimidine is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and receptors in the body. For example, it has been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and cell division.
Effets Biochimiques Et Physiologiques
6H-pyrrolo[3,4-d]pyrimidine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antimicrobial activity against various pathogens. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6H-pyrrolo[3,4-d]pyrimidine in lab experiments is its wide range of biological activities. It can be used to study various biological processes, including cell division, apoptosis, and inflammation. Additionally, its low toxicity profile makes it a safe compound to work with in the laboratory.
However, there are also some limitations associated with the use of 6H-pyrrolo[3,4-d]pyrimidine in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its synthesis can be challenging, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the research and development of 6H-pyrrolo[3,4-d]pyrimidine. One potential direction is the optimization of its synthesis method to improve its yield and availability. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets in the body.
Another potential direction is the development of novel derivatives of 6H-pyrrolo[3,4-d]pyrimidine with improved biological activities. This can be achieved through the modification of its chemical structure to enhance its solubility, bioavailability, and selectivity towards specific molecular targets.
Conclusion:
In conclusion, 6H-pyrrolo[3,4-d]pyrimidine is a promising compound that exhibits a wide range of biological activities. Its unique structural features make it an attractive target for the development of novel drugs. Further research is needed to fully understand its mechanism of action and to identify its molecular targets in the body. Additionally, the optimization of its synthesis method and the development of novel derivatives can lead to the discovery of new drugs with improved therapeutic potential.
Méthodes De Synthèse
The synthesis of 6H-pyrrolo[3,4-d]pyrimidine can be achieved through various methods. One of the most common methods involves the reaction of 2-aminopyridine with an α,β-unsaturated ketone in the presence of a catalyst. This reaction leads to the formation of a pyrrole intermediate, which undergoes cyclization to form the final product.
Applications De Recherche Scientifique
6H-pyrrolo[3,4-d]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Its unique structural features make it an attractive target for the development of novel drugs.
Propriétés
Numéro CAS |
14529-49-8 |
|---|---|
Nom du produit |
6H-pyrrolo[3,4-d]pyrimidine |
Formule moléculaire |
C6H5N3 |
Poids moléculaire |
119.12 g/mol |
Nom IUPAC |
6H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-5-2-8-4-9-6(5)3-7-1/h1-4,7H |
Clé InChI |
OWXGCRGZFPLHJN-UHFFFAOYSA-N |
SMILES |
C1=C2C=NC=NC2=CN1 |
SMILES canonique |
C1=C2C=NC=NC2=CN1 |
Synonymes |
1H-Pyrrolo[3,4-d]pyrimidine (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




